The compound is cataloged under the CAS number 1207041-78-8 and is often utilized as a building block in organic synthesis, particularly for developing new materials with unique electronic properties. Its structural features make it a valuable compound in both chemical research and biological studies .
The synthesis of N1-(4-ethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide typically involves several key steps:
The molecular structure of N1-(4-ethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide features several distinct functional groups that contribute to its chemical properties:
The compound's structure can be represented using SMILES notation as CCc1ccc(NC(=O)C(=O)NCC2(c3cccs3)CC2)cc1, indicating its complex connectivity .
N1-(4-ethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide can participate in various chemical reactions:
The major products from these reactions include:
The mechanism by which N1-(4-ethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide exerts its effects largely depends on its application in biological systems:
The physical and chemical properties of N1-(4-ethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide include:
| Property | Value |
|---|---|
| Molecular Formula | C18H20N2O2S |
| Molecular Weight | 328.4 g/mol |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Not available |
These properties indicate that while detailed physical data may be limited, the compound's structure suggests significant potential for diverse applications in research .
N1-(4-ethylphenyl)-N2-((1-(thiophen-2-yl)cyclopropyl)methyl)oxalamide has various scientific applications:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5